2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline
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Description
2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C20H17F3N2O and a molecular weight of 358.36 . It contains a quinoline ring, which is a heterocyclic compound, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen .
Synthesis Analysis
The synthesis of 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline might involve various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might also be involved .Molecular Structure Analysis
The molecular structure of 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline includes a quinoline ring and a morpholine ring . The quinoline ring is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements. The morpholine ring is a six-membered ring containing both nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline could include Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The Lewis basicity of the ligand determines the reactivity of the boron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline include a molecular weight of 358.36 and a molecular formula of C20H17F3N2O . Further details about its melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Synthesis and Biomolecular Binding
A study by Bonacorso et al. (2018) detailed the successful synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination. These compounds demonstrated strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating their potential application in the study of DNA binding and possibly in the development of therapeutic agents (Bonacorso et al., 2018).
Photophysical Properties
The photophysical properties of quinoline and isoquinoline derivatives have been analyzed to understand their luminescence and hydrogen bonding capabilities. These studies can help in developing new fluorescent probes for biological and chemical sensing applications (Anton & Moomaw, 1977).
Anticancer Activity
Othman et al. (2019) synthesized and evaluated new substituted thiophene-quinoline derivatives for their anticancer activity. Some compounds showed potent and selective cytotoxic effects against human cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy (Othman et al., 2019).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. Singh et al. (2016) and Erdoğan et al. (2017) found that certain quinoline derivatives are effective in protecting metals against corrosion, suggesting applications in materials science and engineering (Singh et al., 2016); (Erdoğan et al., 2017).
Liquid Crystal Applications
Research by Rodrigues et al. (2019) into 2-(thiophen-2-yl)quinoline-based phosphorescent iridium(III) complexes aimed at tuning photophysical properties for OLED applications shows the utility of quinoline derivatives in developing advanced materials for electronic and photonic devices (Rodrigues et al., 2019).
properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)16-6-3-5-14(12-16)17-13-15-4-1-2-7-18(15)24-19(17)25-8-10-26-11-9-25/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQIJKDWDNZVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline |
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